molecular formula C12H8F2O2S B12601590 1-(Benzenesulfonyl)-3,5-difluorobenzene CAS No. 916442-63-2

1-(Benzenesulfonyl)-3,5-difluorobenzene

Cat. No.: B12601590
CAS No.: 916442-63-2
M. Wt: 254.25 g/mol
InChI Key: MFAOJXXMYYYKQX-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3,5-difluorobenzene is an organic compound that belongs to the class of aromatic sulfones. This compound is characterized by the presence of a benzenesulfonyl group attached to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions. Aromatic sulfones are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzenesulfonyl)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 3,5-difluorobenzene in the presence of a base such as pyridine or triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfones or sulfides .

Scientific Research Applications

Medicinal Chemistry Applications

1-(Benzenesulfonyl)-3,5-difluorobenzene has been utilized in the development of pharmaceutical compounds due to its unique structural properties that enhance biological activity.

A. Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds derived from the benzene-sulfonamide scaffold have been shown to inhibit autotaxin, an enzyme implicated in cancer progression. In vitro tests revealed that certain analogues had IC50 values as low as 9 nM against human melanoma cells, indicating potent inhibitory effects on cancer cell invasion and metastasis .

CompoundIC50 (nM)Target
3b9Autotaxin
3f83Autotaxin
3g40Autotaxin

B. Neuropharmacology

The compound has also been explored for its potential as a serotonin 5-HT6 receptor ligand. Research indicates that modifications to the sulfonyl group can enhance binding affinity and selectivity for this receptor, which is crucial in the treatment of neurodegenerative diseases .

Synthesis and Chemical Reactions

The synthesis of this compound often involves reactions with arylsulfonyl chlorides and fluorinated compounds. This compound serves as a versatile building block in organic synthesis.

A. Reaction Pathways

Several synthetic pathways have been reported that utilize this compound in the formation of more complex structures:

  • Fluorination Reactions : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of drugs, making fluorinated compounds highly desirable in drug design .
  • Sulfonamide Formation : The sulfonyl group allows for the formation of sulfonamide derivatives, which are known for their antibacterial properties.

Material Science Applications

This compound has potential applications in material science, particularly in the development of advanced polymers and coatings.

A. Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its fluorinated nature contributes to improved hydrophobic properties, making it suitable for applications in protective coatings .

A. Development of Autotaxin Inhibitors

In a study focusing on the design of autotaxin inhibitors, researchers synthesized various analogues based on the benzene-sulfonamide structure, including those containing this compound. These compounds were evaluated for their ability to reduce tumor cell invasiveness and showed promising results in preclinical models .

B. Neuropharmacological Evaluation

Another case study examined the efficacy of modified sulfonamides targeting the serotonin receptors. The modifications included varying the sulfonyl group to optimize receptor binding and enhance therapeutic effects against neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3,5-difluorobenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The fluorine atoms can enhance the compound’s reactivity and selectivity by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: Similar in structure but lacks the fluorine atoms, making it less reactive in certain reactions.

    Benzenesulfonyl Chloride: Used as a precursor in the synthesis of 1-(Benzenesulfonyl)-3,5-difluorobenzene, but more reactive due to the presence of the chloride group.

    3,5-Difluorobenzene: Lacks the sulfonyl group, making it less versatile in chemical reactions.

Uniqueness

This compound is unique due to the presence of both the sulfonyl and fluorine groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Biological Activity

1-(Benzenesulfonyl)-3,5-difluorobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group attached to a difluorobenzene ring. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Structure

  • Chemical Formula : C12_{12}H8_{8}F2_2O2_2S
  • Molecular Weight : 270.25 g/mol

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study highlighted the synthesis and evaluation of related compounds, demonstrating their ability to inhibit cell growth in several cancer cell lines.

CompoundCell LineIC50_{50} (μM)
Compound AKB10.72
Compound BCNE29.91
This compoundMCF7TBD

This table shows the inhibitory concentration required to reduce cell viability by 50%, indicating the potential effectiveness of these compounds in cancer treatment.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to block cell cycle progression at the G2/M phase.
  • Cytoskeletal Disruption : Interaction with β-tubulin has been noted in related studies, leading to apoptosis in cancer cells.

Antiviral Activity

Emerging research suggests that some derivatives exhibit antiviral properties. For example, certain flavonoids have demonstrated activity against viruses such as Chikungunya and human cytomegalovirus (HCMV). Although specific data on this compound is limited, its structural analogs suggest potential antiviral applications.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.

Compound NameAnticancer Activity (IC50_{50})Antiviral Activity
This compoundTBDTBD
Sulfonamide A15.4 μM (HCT-116)Moderate
Sulfonamide B22.5 μM (HepG-2)High

This table summarizes the anticancer and antiviral activities of selected sulfonamide derivatives, providing context for the potential efficacy of this compound.

Properties

CAS No.

916442-63-2

Molecular Formula

C12H8F2O2S

Molecular Weight

254.25 g/mol

IUPAC Name

1-(benzenesulfonyl)-3,5-difluorobenzene

InChI

InChI=1S/C12H8F2O2S/c13-9-6-10(14)8-12(7-9)17(15,16)11-4-2-1-3-5-11/h1-8H

InChI Key

MFAOJXXMYYYKQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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